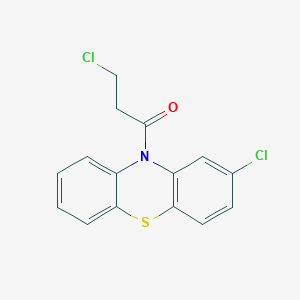

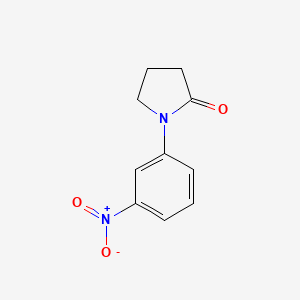

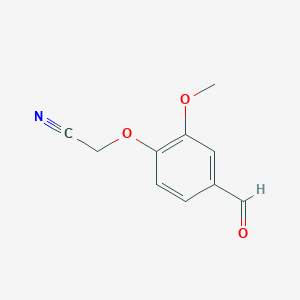

1-(3-Nitrophenyl)pyrrolidin-2-one

Vue d'ensemble

Description

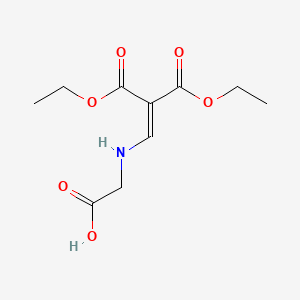

1-(3-Nitrophenyl)pyrrolidin-2-one is a heterocyclic compound that is part of a broader class of pyrrolidine-2-one derivatives. These compounds are of significant interest due to their presence in nature and their valuable biological activities. The interest from organic and medicinal chemists in these compounds is due to their potential use in the synthesis of various biologically active compounds that could serve as pharmacophoric fragments in drug development .

Synthesis Analysis

The synthesis of 1-(3-Nitrophenyl)pyrrolidin-2-one derivatives has been achieved through different methods. One approach involves a three-component reaction leading to the formation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one. This intermediate can further react with aliphatic amines such as methylamine and 4-methoxybenzylamine to yield 1,4,5-trisubstituted pyrrolidine-2,3-diones . Another method described for the synthesis of pyrrolidin-2-one derivatives involves the reductive cyclization of cyanoalkanoate esters using sodium borohydride (NaBH4) and cobalt(II) chloride hexahydrate (CoCl2·6H2O) . These methods provide a pathway to synthesize various substituted pyrrolidin-2-one derivatives, which can be further modified for the development of new pharmaceutical agents.

Molecular Structure Analysis

The molecular structure of the synthesized pyrrolidine-2,3-dione derivatives, including those related to 1-(3-Nitrophenyl)pyrrolidin-2-one, has been confirmed using various spectroscopic techniques. One-dimensional nuclear magnetic resonance (1D NMR) including both proton (1H NMR) and carbon (13C NMR), as well as two-dimensional NMR (HSQC, HMBC), have been employed to elucidate the structure. Additionally, high-resolution mass spectrometry (ESI – HRMS) has been used to confirm the mass and formula of the compounds . These analytical techniques are crucial for ensuring the correct structure of the synthesized compounds, which is essential for their potential application in drug discovery.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolidine-2-one derivatives are multi-step processes that include cyclization and reductive steps. The three-component reaction mentioned earlier is a key step in the synthesis of the core structure, which can then undergo further reactions with amines to introduce additional substituents . The reductive cyclization using NaBH4 and CoCl2·6H2O is another important reaction that leads to the formation of the pyrrolidin-2-one ring system . These reactions are significant as they allow for the introduction of various functional groups, which can alter the biological activity and pharmacokinetic properties of the resulting compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(3-Nitrophenyl)pyrrolidin-2-one are not detailed in the provided papers, the general properties of pyrrolidine-2-one derivatives can be inferred. These compounds typically exhibit properties that make them suitable for further chemical modifications and biological evaluations. The presence of the nitro group and the pyrrolidin-2-one core in the molecule suggests that it may have electron-withdrawing effects and hydrogen bonding capabilities, which could influence its reactivity and interaction with biological targets . The physical properties such as solubility, melting point, and stability would depend on the specific substituents and their positions on the pyrrolidine ring.

Applications De Recherche Scientifique

-

Scientific Field: Medicinal Chemistry

- Pyrrolidin-2-one compounds are widely used in drug discovery . They serve as a versatile scaffold for creating biologically active compounds .

- The pyrrolidine ring, a five-membered nitrogen heterocycle, is often used by medicinal chemists to develop compounds for treating human diseases .

- The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

-

Scientific Field: Organic Chemistry

- A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group has been developed .

- This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .

- The reaction has a broad scope of applicability; a variety of substituted anilines, benzylamines, and other primary amines as well as a wide range of donor–acceptor cyclopropanes bearing (hetero)aromatic or alkenyl donor groups and various acceptor substituents can be involved in this transformation .

-

Scientific Field: Drug Discovery

- Pyrrolidine, a derivative of pyrrolidin-2-one, is a versatile scaffold for creating novel biologically active compounds .

- It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

- The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .

-

Scientific Field: Treatment of Autoimmune Diseases

- A new series of cis-3,4-diphenylpyrrolidine derivatives have been developed as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt) .

- RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

- Replacing a non-stereochemical with a stereochemical group was found to be beneficial for the activity of these derivatives .

-

Scientific Field: Synthesis of Alkaloids and Unusual β-Amino Acids

-

Scientific Field: Anticonvulsant Activity

-

Scientific Field: Antimicrobial Activity

-

Scientific Field: Antidepressant Activity

-

Scientific Field: Antiviral Activity

-

Scientific Field: Antitumor Activity

-

Scientific Field: Cardio-tonic Activity

-

Scientific Field: Antimycobacterial Activity

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-nitrophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-5-2-6-11(10)8-3-1-4-9(7-8)12(14)15/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCSTAQTJIWEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363776 | |

| Record name | 1-(3-nitrophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitrophenyl)pyrrolidin-2-one | |

CAS RN |

61372-79-0 | |

| Record name | 1-(3-nitrophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid](/img/structure/B1300926.png)

![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)

![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)